2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methoxyethoxy)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO4S/c1-9-2-3-10-4-5-11(6,7)8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZZDLZQMLPWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215974-61-0 | |

| Record name | 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride physical properties

An In-depth Technical Guide to 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound, a specialized reagent increasingly utilized in medicinal chemistry and organic synthesis. The document delves into its core physical and chemical properties, characteristic reactivity, plausible synthetic routes, and critical applications in the development of novel therapeutic agents. A significant emphasis is placed on establishing self-validating safety and handling protocols, grounded in the inherent reactivity of sulfonyl chlorides, to ensure safe and effective laboratory use.

Chemical Identity and Molecular Structure

This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a flexible methoxyethoxy side chain. This unique combination makes it a valuable building block for introducing a hydrophilic and structurally significant moiety into target molecules. The ether chain can enhance the aqueous solubility and modify the pharmacokinetic profile of derivative compounds, a desirable trait in drug discovery.[1]

Key identifiers for this compound are:

-

IUPAC Name: 2-(2-methoxyethoxy)ethanesulfonyl chloride

-

CAS Number: 1215974-61-0[2]

-

Molecular Weight: 202.66 g/mol [2]

The structural arrangement of these atoms is paramount to its function, with the highly electrophilic sulfur atom serving as the primary site of reaction.

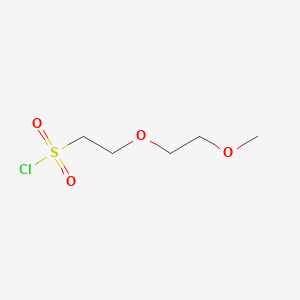

Caption: 2D structure of this compound.

Physicochemical Properties

A precise understanding of a compound's physical properties is essential for designing experiments, particularly for purification, reaction setup, and storage. While extensive experimental data for this specific molecule is not widely published, a combination of data from chemical suppliers and computational predictions provides a solid foundation.

| Property | Value | Source / Comment |

| Molecular Formula | C₅H₁₁ClO₄S | ChemBK[2], PubChemLite[3] |

| Molecular Weight | 202.66 g/mol | ChemBK[2] |

| Monoisotopic Mass | 202.00665 Da | PubChemLite[3] |

| Physical Form | Solid | Sigma-Aldrich (for related compound)[4] |

| Boiling Point | Data not available | Requires experimental determination. |

| Melting Point | Data not available | Requires experimental determination. |

| Density | Data not available | Requires experimental determination. |

| Solubility | Reacts with water. Soluble in many aprotic organic solvents (e.g., Chloroform, Dichloromethane, THF). | Inferred from general sulfonyl chloride reactivity.[5][6] |

| XLogP (Predicted) | 0.1 | PubChemLite[3] |

Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack.

The primary reaction is nucleophilic substitution, where a nucleophile (such as an amine, alcohol, or thiol) displaces the chloride ion.[7] This reactivity is fundamental to its utility in synthesis, allowing for the formation of stable sulfonamides, sulfonate esters, and thioesters, respectively.

-

Reaction with Amines: Forms highly stable sulfonamides. This is one of the most common applications in drug discovery, as the sulfonamide functional group is a key feature in many approved drugs.[8]

-

Reaction with Alcohols: Forms sulfonate esters. This reaction is often conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

-

Reaction with Water (Hydrolysis): Sulfonyl chlorides react readily, and often violently, with water and other protic solvents to produce the corresponding sulfonic acid and hydrochloric acid (HCl).[5] This reaction is a critical consideration for handling and storage.

Caption: Generalized workflow of nucleophilic substitution on the sulfonyl chloride.

Synthesis and Manufacturing Considerations

While multiple routes to sulfonyl chlorides exist, a common and industrially relevant method involves the treatment of the corresponding alcohol with a chlorosulfonating agent. For this compound, the logical precursor is 2-(2-methoxyethoxy)ethanol.

Proposed Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a scrubber), cool an anhydrous, inert solvent (e.g., dichloromethane) to 0 °C.

-

Reagent Addition: Slowly add chlorosulfonic acid or thionyl chloride (SOCl₂) to the cooled solvent. Causality: This step must be performed slowly and with cooling as the reaction is highly exothermic. An inert atmosphere is crucial to prevent reaction with atmospheric moisture.

-

Substrate Addition: Add 2-(2-methoxyethoxy)ethanol dropwise via the dropping funnel, maintaining the temperature at 0-5 °C. Causality: Careful temperature control is critical to prevent decomposition of the ether chain and minimize side reactions.[7]

-

Reaction Monitoring: Allow the reaction to stir at a controlled temperature until completion, monitored by TLC or GC-MS.

-

Workup: Carefully quench the reaction by pouring it over ice. Extract the product with an organic solvent. Wash the organic layer sequentially with cold water and brine. Causality: The aqueous wash removes unreacted starting material and inorganic byproducts. The brine wash helps to remove residual water from the organic phase.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. Further purification can be achieved via column chromatography or distillation if necessary.

Caption: Plausible synthetic workflow for this compound.

Applications in Research and Drug Development

The sulfonyl functional group is a cornerstone in medicinal chemistry, appearing in a vast number of antibacterial, anti-inflammatory, and anti-cancer agents.[1] this compound serves as a sophisticated tool for incorporating this pharmacophore, along with a beneficial ether tail, into new chemical entities.

-

Improved Physicochemical Properties: The methoxyethoxy chain is a well-known structural motif for improving a molecule's solubility and reducing its lipophilicity.[1] This can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates.

-

Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups, helping to fine-tune the electronic and steric properties of a lead compound to enhance its binding affinity to a biological target.[10]

-

Versatile Synthetic Handle: As a reactive intermediate, it allows for the rapid generation of libraries of compounds (e.g., sulfonamides) for high-throughput screening in the early stages of drug discovery.

Safety, Handling, and Storage: A Self-Validating Protocol

Sulfonyl chlorides are hazardous reagents that demand respect and careful handling. The following protocols are designed as a self-validating system, where the reasoning behind each step underscores its importance.

Trustworthiness Principle: Every handling step is designed to mitigate a known hazard associated with the compound's reactivity.

A. Personal Protective Equipment (PPE)

-

Protocol: Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a face shield when handling the compound. A flame-resistant lab coat is mandatory.[5][11]

-

Causality: Sulfonyl chlorides are corrosive and can cause severe skin and eye burns upon contact.[12][13] A face shield provides an essential extra layer of protection against splashes.

B. Handling and Dispensing

-

Protocol: All manipulations must be conducted inside a certified chemical fume hood to ensure adequate ventilation.[11][14] Avoid breathing dust or vapors.[13] Keep the container tightly closed when not in use.[6]

-

Causality: The compound can be irritating to the respiratory tract.[15] Furthermore, exposure to moist air will lead to hydrolysis, releasing corrosive HCl gas.[5]

C. Storage

-

Protocol: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] The storage area should be separate from incompatible materials, especially water, strong bases, alcohols, and oxidizing agents.[5][6] Storing under an inert gas like nitrogen or argon is highly recommended.

-

Causality: The compound reacts violently with water and bases.[5][6] Storing under inert gas prevents degradation from atmospheric moisture, preserving the reagent's integrity and preventing pressure buildup from HCl evolution.

D. Spill and Emergency Procedures

-

Protocol: In case of a spill, evacuate the area. Do not use water to clean up. Absorb the spill with a dry, inert material such as sand or vermiculite. Collect the absorbed material in a sealed container for hazardous waste disposal.[16] Ensure adequate ventilation. For skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][13]

-

Causality: Using water on a sulfonyl chloride spill will exacerbate the problem by creating a corrosive and fuming mixture of sulfonic acid and HCl. Dry absorbents are essential for safe cleanup.

References

-

New Jersey Department of Health. Hazard Summary: Ethanesulfonyl Chloride, 2-Chloro-. [Link]

-

PubChem. 2-Methoxyethane-1-sulfonyl chloride. [Link]

-

ChemBK. This compound. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 2-(2-methoxyethoxy)ethanol. [Link]

-

PubChemLite. This compound. [Link]

-

S D Fine-Chem Limited. Sulphuryl Chloride MSDS. [Link]

-

ChemRxiv. Rapid and scalable halosulfonylation of strain-release reagents. [Link]

-

RIT Digital Institutional Repository. Some reactions of 2-chloroethanesulfonyl chloride. [Link]

-

MDPI. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. chembk.com [chembk.com]

- 3. PubChemLite - this compound (C5H11ClO4S) [pubchemlite.lcsb.uni.lu]

- 4. 2-methoxyethane-1-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. nj.gov [nj.gov]

- 6. fishersci.com [fishersci.com]

- 7. Buy 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | 1342017-76-8 [smolecule.com]

- 8. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis [mdpi.com]

- 9. 2-(2-METHOXYPHENOXY)ETHYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. fishersci.com [fishersci.com]

- 14. chemos.de [chemos.de]

- 15. 2-Methoxyethane-1-sulfonyl chloride | C3H7ClO3S | CID 13480221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Solubility of 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride in Organic Solvents for Pharmaceutical Development

Abstract

The successful integration of novel reagents into synthetic and formulation workflows is contingent on a thorough understanding of their fundamental physicochemical properties. 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride (CAS No. 1215974-61-0) is a promising sulfonylating agent for applications in medicinal chemistry and drug development.[1] Its utility, however, is directly linked to its solubility characteristics in various organic media. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. While specific quantitative solubility data for this molecule is not extensively published, this document outlines the core theoretical principles and provides a robust, field-proven experimental protocol to empower researchers to generate reliable data in their own laboratory settings.

Introduction: The Critical Role of Solubility in Synthesis and Formulation

This compound possesses a molecular architecture—combining a reactive sulfonyl chloride moiety with a flexible, polar ether backbone—that makes it a valuable building block in organic synthesis. The sulfonyl chloride group is a key functional handle for the formation of sulfonamides, a privileged scaffold in a multitude of approved therapeutic agents.[2]

A precise understanding of its solubility is paramount for several reasons:

-

Reaction Kinetics and Homogeneity: The rate and completeness of a chemical reaction often depend on the reactants being fully dissolved in the solvent medium.[3] Poor solubility can lead to sluggish or incomplete reactions, side-product formation, and challenges in process scale-up.

-

Purification and Crystallization: Solubility gradients are the cornerstone of purification techniques like recrystallization. Selecting appropriate solvent systems (a "good" solvent for dissolving and a "poor" solvent for precipitating) is essential for isolating the target compound with high purity.

-

Formulation Development: For active pharmaceutical ingredients (APIs), solubility in biocompatible solvents can be a critical factor in developing stable and bioavailable drug delivery systems.

This guide will first explore the theoretical underpinnings of solubility as it relates to the structure of this compound. It will then provide a detailed, self-validating experimental protocol for its quantitative determination.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a foundational, albeit simplified, predictive tool.

2.1. Structural Analysis and Polarity

The structure of this compound (C₅H₁₁ClO₄S) contains distinct regions that influence its polarity and, by extension, its solubility profile:

-

Polar Moieties: The molecule contains two ether linkages (-C-O-C-) and a highly polar sulfonyl chloride group (-SO₂Cl). The oxygen and chlorine atoms are electronegative, creating significant bond dipoles. These groups can participate in dipole-dipole interactions with polar solvents.

-

Nonpolar Backbone: The ethylene (-CH₂-CH₂-) segments of the carbon chain contribute to the nonpolar character of the molecule.

Based on this structure, we can predict a solubility trend:

-

High Solubility Expected: In polar aprotic solvents such as acetone, ethyl acetate, dichloromethane, and tetrahydrofuran (THF), which can engage in dipole-dipole interactions without donating a proton.

-

Moderate to High Solubility with Caution: In polar protic solvents like methanol and ethanol. While these solvents are polar, they are also nucleophilic. The sulfonyl chloride group is susceptible to solvolysis (reaction with the solvent), which can be mistaken for dissolution.[4] This is a critical consideration; the formation of a new substance (a sulfonate ester) is not true solubility.

-

Low Solubility Expected: In nonpolar aliphatic solvents like n-heptane or hexane, where the dominant intermolecular forces are weak London dispersion forces, which are insufficient to overcome the strong dipole-dipole interactions between the sulfonyl chloride molecules.

-

Low Solubility Expected: In water. While polar, the compound's lack of significant hydrogen bond-donating capability and its reactive nature towards water (hydrolysis) limit its practical solubility. Sulfonyl chlorides are known to precipitate from aqueous reaction mixtures due to their low solubility, a property that can be leveraged for purification.[3]

2.2. The Complicating Factor: Reactivity

The electrophilic sulfur atom in the sulfonyl chloride group is susceptible to nucleophilic attack. This reactivity must be distinguished from true physical dissolution.

-

Hydrolysis: Reaction with water to form the corresponding sulfonic acid.

-

Alcoholysis: Reaction with alcohols to form sulfonate esters.

-

Aminolysis: Reaction with primary or secondary amines to form sulfonamides.

When selecting solvents for solubility studies, it is crucial to use analytical-grade, anhydrous solvents where possible, especially when dealing with protic media, and to be aware that changes in the solution over time may indicate reaction rather than simple dissolution.

Experimental Protocol for Quantitative Solubility Determination

The following protocol is based on the isothermal shake-flask method, a robust and widely accepted technique for determining the solubility of solids in liquids, and is consistent with the principles outlined in OECD Guideline 105.[5][6][7]

3.1. Principle

A surplus of the solid solute, this compound, is equilibrated with a specific organic solvent at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution (the supernatant) is determined using a suitable analytical method.[6]

3.2. Materials and Equipment

-

Solute: this compound (purity >95%).

-

Solvents: Analytical grade or higher (e.g., HPLC grade) of selected organic solvents.

-

Equipment:

-

Analytical balance (± 0.1 mg precision).

-

Glass vials or flasks with airtight, chemically resistant screw caps.

-

Thermostatically controlled shaker bath or incubator capable of maintaining temperature ± 0.5 °C.

-

Vortex mixer.

-

Centrifuge.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, chemically compatible).

-

Volumetric flasks and pipettes.

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer).

-

3.3. Experimental Workflow

The overall workflow for determining the solubility of the target compound is depicted below.

Caption: Experimental workflow for isothermal shake-flask solubility determination.

3.4. Step-by-Step Methodology

-

Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add 10-20 mg of the solute to a vial, then add the solvent dropwise while vortexing until the solid dissolves. This provides a rough order of magnitude to inform the masses used in the main experiment.[8]

-

Sample Preparation:

-

Accurately weigh an amount of this compound into a glass vial that is known to be in excess of its expected solubility. An excess is critical to ensure a saturated solution is formed.

-

Pipette a precise volume (e.g., 2.0 or 5.0 mL) of the pre-equilibrated solvent (at the target temperature) into the vial.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration (Trustworthiness Pillar):

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in the thermostatically controlled shaker and agitate vigorously. The temperature should be maintained at the desired value (e.g., 25 °C).

-

Causality: Vigorous agitation maximizes the surface area of the solid, facilitating the dissolution process and helping to reach equilibrium faster.

-

Equilibration time is critical. A minimum of 24 hours is recommended, but 48-72 hours may be necessary. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases with time.[6]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and place them in a temperature-controlled bath (at the same temperature) to allow the excess solid to settle for approximately 2-4 hours.

-

To ensure complete removal of suspended microparticles, centrifuge the vials for 10-15 minutes.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the solution through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any remaining undissolved solid.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of the solute must be used for quantification.[9]

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original, undiluted saturated solution by multiplying by the dilution factor.

-

Express the final solubility in appropriate units, such as g/100 mL or mol/L.

-

Data Presentation and Interpretation

All experimentally determined solubility data should be recorded systematically. The following table provides a template for presenting the results.

Table 1: Solubility of this compound at 25 °C

| Solvent Class | Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Polar Aprotic | Dichloromethane | Experimental Value | Calculated Value | Clear, colorless solution. |

| Ethyl Acetate | Experimental Value | Calculated Value | Clear, colorless solution. | |

| Acetone | Experimental Value | Calculated Value | Clear, colorless solution. | |

| Polar Protic | Methanol | Experimental Value | Calculated Value | Monitor for signs of reaction over time. |

| Nonpolar | n-Heptane | Experimental Value | Calculated Value | Majority of solid remains undissolved. |

(Note: The values in this table are placeholders. Researchers should populate this table with their own experimental data.)

The results should be interpreted in the context of the theoretical predictions. For instance, high solubility in dichloromethane and low solubility in n-heptane would be consistent with the polar nature of the solute. Any unexpected results, such as apparent high solubility in a protic solvent, should be investigated further to rule out chemical reaction.

Safety and Handling

While specific toxicological data for this compound is limited, sulfonyl chlorides as a class, and related structures, are known to be hazardous. GHS classifications for similar compounds indicate they are corrosive and may cause respiratory irritation.[10][11]

-

Engineering Controls: All handling of this compound, both as a solid and in solution, should be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles at all times.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. The compound is water-reactive and will hydrolyze, releasing hydrochloric acid. Therefore, it should be handled under anhydrous conditions where possible.

Conclusion

Understanding the solubility of this compound is a prerequisite for its effective use in pharmaceutical research and development. This guide provides the essential theoretical knowledge and a detailed, practical protocol to enable scientists to predict and accurately measure its solubility in a range of common organic solvents. By following the outlined experimental workflow, which emphasizes equilibrium, proper phase separation, and accurate quantification, researchers can generate the reliable, high-quality data needed to accelerate their synthetic and formulation projects.

References

- University of Toronto. (2023). Solubility of Organic Compounds.

-

National Center for Biotechnology Information. (n.d.). 2-Methoxyethane-1-sulfonyl chloride. PubChem Compound Summary. Retrieved from [Link]

- University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Hofmann, A., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Scribd. (n.d.). MT 181 Solubility in Organic Solvents: Miscellaneous Techniques. Retrieved from [Link]

-

Moody, C. J., & Rzepa, H. S. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

ICCVAM. (2003). Test Method Protocol for Solubility Determination. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

- Regulations.gov. (2017). Report : Determination of Water Solubility.

- Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA.

-

New Jersey Department of Health. (n.d.). Hazard Summary: ETHANESULFONYL CHLORIDE, 2-CHLORO-. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Buy 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | 1342017-76-8 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Methoxyethane-1-sulfonyl chloride | C3H7ClO3S | CID 13480221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

An In-depth Technical Guide to 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride: Synthesis, Properties, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug development, the demand for novel reagents with tailored properties is incessant. These molecules are the silent architects of complex pharmaceuticals, enabling chemists to construct intricate molecular frameworks with precision and efficiency. Among these crucial tools is 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride, a functionalized sulfonyl chloride that has emerged as a valuable building block in organic synthesis.

This technical guide provides a comprehensive overview of 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride, from its chemical identity and synthesis to its applications in the pharmaceutical industry. We will delve into the mechanistic principles that govern its reactivity and present field-proven insights into its practical use. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this versatile reagent.

Chemical Identity and Physicochemical Properties

2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by a polyether chain.[1] This structural feature imparts unique solubility and reactivity profiles compared to simpler alkyl or aryl sulfonyl chlorides.

| Property | Value | Source |

| Chemical Name | 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | [1] |

| CAS Number | 1342017-76-8 | [1] |

| Molecular Formula | C₇H₁₅ClO₅S | [1] |

| Molecular Weight | 246.71 g/mol | [1] |

| Appearance | Colorless to yellow liquid (typical) | [2] |

| Solubility | Miscible with water and many organic solvents | [2] |

Spectroscopic Data:

The structural integrity of 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide characteristic signals that correspond to the protons and carbons in the polyether backbone and the sulfonyl chloride terminus.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays strong, characteristic absorption bands for the sulfonyl chloride group (S=O stretching) in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[3] Additionally, the C-O-C stretching of the ether linkages is observable.[1]

History and Development: The Evolution of a Functionalized Reagent

For decades, simple sulfonyl chlorides like tosyl chloride (TsCl) and mesyl chloride (MsCl) have been workhorse reagents for the formation of sulfonamides and sulfonate esters. However, the increasing complexity of drug molecules has driven the need for more sophisticated building blocks. The incorporation of a polyethylene glycol (PEG)-like chain in 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride offers several advantages:

-

Modulated Solubility: The ether chain enhances solubility in a wider range of solvents, which can be advantageous in complex reaction mixtures.

-

Pharmacokinetic Modification: When incorporated into a drug candidate, the polyether motif can influence its pharmacokinetic properties, such as solubility, permeability, and metabolic stability.

-

Linker Chemistry: This molecule is particularly well-suited for use as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[4][5][6][] PROTACs are heterobifunctional molecules that require linkers to connect a target-binding ligand to an E3 ligase-recruiting moiety.[4][6][] The flexible and hydrophilic nature of the polyether chain in 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride makes it an attractive component for such linkers.[4][5][6][]

Synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride

The most common and direct method for the synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride is the reaction of its corresponding alcohol, 2-[2-(2-methoxyethoxy)ethoxy]ethanol, with a chlorinating agent.[1]

Starting Material: 2-[2-(2-Methoxyethoxy)ethoxy]ethanol

The precursor alcohol is a commercially available compound. It is typically produced as a by-product during the synthesis of lower ethylene glycol monomethyl ethers from the reaction of ethylene oxide and methanol.[2]

| Property | Value | Source |

| Chemical Name | 2-[2-(2-Methoxyethoxy)ethoxy]ethanol | [2] |

| CAS Number | 112-35-6 | [3] |

| Molecular Formula | C₇H₁₆O₄ | [2] |

| Molecular Weight | 164.20 g/mol | [2] |

| Boiling Point | 249 °C | [2] |

Synthetic Protocol: Chlorination of 2-[2-(2-methoxyethoxy)ethoxy]ethanol

The conversion of the alcohol to the sulfonyl chloride can be achieved using several reagents, with thionyl chloride (SOCl₂) being a common choice.[8][9][10]

Reaction Scheme:

Caption: General reaction scheme for the synthesis of the target compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-[2-(2-methoxyethoxy)ethoxy]ethanol (1.0 eq) and anhydrous dichloromethane (DCM) as the solvent.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Base Addition: Slowly add pyridine (1.1 eq) to the reaction mixture. Pyridine acts as a base to neutralize the HCl by-product.

-

Thionyl Chloride Addition: Add thionyl chloride (1.2 eq), dissolved in anhydrous DCM, dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to moisture as thionyl chloride reacts readily with water. Therefore, anhydrous solvents and a dry atmosphere (nitrogen) are crucial.

-

Pyridine as a Base: The reaction produces HCl as a by-product, which can be corrosive and lead to side reactions. Pyridine is used to scavenge the HCl, driving the reaction to completion.

-

Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the alcohol and thionyl chloride.

Mechanism of Action

The conversion of the alcohol to the sulfonyl chloride proceeds through a nucleophilic substitution reaction at the sulfur atom of thionyl chloride.

Caption: Key steps in the synthesis mechanism.

-

Nucleophilic Attack: The oxygen atom of the alcohol acts as a nucleophile and attacks the electrophilic sulfur atom of thionyl chloride.[8][9][10]

-

Intermediate Formation: This initial attack leads to the formation of a chlorosulfite ester intermediate and a chloride ion.

-

SNi Reaction: The reaction often proceeds via an Sₙi (internal nucleophilic substitution) mechanism, where the chloride ion attacks the carbon atom attached to the oxygen, leading to the displacement of the chlorosulfite group. This step occurs with retention of configuration.

-

By-product Formation: The unstable chlorosulfite group decomposes to form sulfur dioxide (a gas) and another chloride ion. The HCl is neutralized by the pyridine base.

Applications in Drug Discovery and Development

The primary utility of 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride lies in its ability to act as a versatile building block for introducing a flexible, hydrophilic linker into drug candidates.[1]

Synthesis of Sulfonamides

The reaction of 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride with primary or secondary amines yields sulfonamides. The sulfonamide functional group is a common motif in many marketed drugs due to its favorable physicochemical properties and ability to form hydrogen bonds with biological targets.[11][12][13]

Caption: General scheme for sulfonamide synthesis.

PROTAC Linker Synthesis

As previously mentioned, a significant application of this reagent is in the synthesis of PROTACs.[4][5][6][] The polyether chain can be readily functionalized at the methoxy terminus or by derivatizing the sulfonyl chloride group to attach to the respective ligands of the PROTAC. The properties of the linker are critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the two ligands and influences the stability and solubility of the entire molecule.

Conclusion

2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride represents a modern and valuable tool in the arsenal of the medicinal chemist. Its unique combination of a reactive sulfonyl chloride handle and a flexible, hydrophilic polyether chain makes it an ideal reagent for the synthesis of complex molecules with tailored properties. As the field of drug discovery continues to evolve, particularly with the rise of new modalities like PROTACs, the demand for such functionalized building blocks is expected to grow. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile reagent into their synthetic strategies.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

- Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

- Schiedel, M., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 64(23), 17379-17391.

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]

-

Garber, K. (2017, February 6). CHEM 222: Reaction of Alcohols with Thionyl Chloride [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Sulfonyl in Drug Design. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of [2-(2-methoxyethoxy)ethoxy]methyl chloride. Retrieved from [Link]

- Leonori, D., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.

-

NIST. (n.d.). 2-Thiophenesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-22.

-

Wikipedia. (n.d.). 2-(2-Methoxyethoxy)ethanol. Retrieved from [Link]

- King, J. F., & Smith, D. R. (1965). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 43(6), 1870-1873.

-

Macmillan Group. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

YouTube. (2015, February 8). Alcohols Advanced 8. Reacting Ethanol & Thionyl Chloride. [Link]

- Reddy, T. S., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1218, 128484.

-

Organic Syntheses. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Retrieved from [Link]

-

RSC Publishing. (n.d.). Covalent PROTAC design method based on a sulfonyl pyridone probe. Retrieved from [Link]

-

American Chemical Society. (n.d.). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Retrieved from [Link]

-

ATB. (n.d.). 2-(2-Ethoxyethoxy)ethanol | C6H14O3 | MD Topology | NMR | X-Ray. Retrieved from [Link]

- Google Patents. (n.d.). KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt.

-

ResearchGate. (n.d.). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 1291 - 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxyethane-1-sulfonyl chloride. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Retrieved from [Link]

Sources

- 1. Buy 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | 1342017-76-8 [smolecule.com]

- 2. ICSC 1291 - 2-(2-(2-METHOXYETHOXY)ETHOXY)ETHANOL [inchem.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

A Methodological Framework for Determining the Thermochemical Properties of 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride

An In-depth Technical Guide

Executive Summary

2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride is a reactive chemical intermediate whose utility in pharmaceutical and chemical synthesis is predicated on its sulfonyl chloride functional group. The safe and efficient scale-up of any process involving this compound requires a thorough understanding of its thermochemical properties, including its enthalpy of formation, heat capacity, and thermal stability. This information is paramount for identifying potential thermal hazards, preventing runaway reactions, and defining safe operating and storage conditions. This technical guide, developed from the perspective of a Senior Application Scientist, presents a comprehensive methodological framework for the characterization of these critical properties. Due to the absence of published experimental data for this specific molecule, this document provides a detailed roadmap for researchers, scientists, and drug development professionals to acquire this data through a combination of robust experimental techniques and high-accuracy computational modeling. We will detail the causality behind experimental choices, provide self-validating protocols for reaction calorimetry and differential scanning calorimetry, and outline a validated workflow for ab initio computational predictions, ensuring a holistic and safety-oriented approach to chemical process development.

Introduction and Foundational Concepts

Chemical Identity of the Target Compound

The subject of this guide is this compound. Its fundamental physicochemical properties are summarized below. A precise understanding of its structure is the first step in any analytical or predictive endeavor.

| Property | Value | Source |

| IUPAC Name | 2-(2-methoxyethoxy)ethanesulfonyl chloride | [1] |

| CAS Number | 1215974-61-0 | [2] |

| Molecular Formula | C₅H₁₁ClO₄S | [1][2] |

| Molecular Weight | 202.66 g/mol | [2] |

| Canonical SMILES | COCCOCCS(=O)(=O)Cl | [1] |

| 2D Structure |

The Imperative for Thermochemical Characterization

Sulfonyl chlorides are an energetic functional group, known for high reactivity and potential thermal instability.[3][4] The ether linkages in the backbone of this compound may also influence its decomposition pathway. A lack of thermochemical data introduces significant risk during process development, including:

-

Thermal Runaway: An uncontrolled exothermic reaction can lead to a rapid increase in temperature and pressure, potentially causing equipment failure. Understanding the heat of reaction and decomposition energy is critical to designing adequate cooling systems.[5][6]

-

Safe Storage and Handling: Determining the onset temperature of decomposition is essential for defining maximum storage and transport temperatures.[7]

-

Process Optimization: Kinetic data derived from thermal analysis can inform the optimal temperature, dosing rates, and reaction times, maximizing yield while maintaining a safe thermal profile.[8]

This guide focuses on three core thermochemical parameters:

-

Enthalpy of Formation (ΔHf°): The net energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental property used to calculate the heat of any reaction involving the compound.

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree. It is crucial for calculating the adiabatic temperature rise of a reaction mixture.[9]

-

Thermal Stability: A qualitative and quantitative assessment of how a molecule behaves with increasing temperature, including its decomposition onset temperature, the energy released during decomposition, and the kinetics of this process.

Experimental Determination of Thermochemical Properties

The following sections provide detailed, field-proven methodologies for acquiring the necessary experimental data. These protocols are designed to be self-validating and prioritize safety.

Critical Safety Precautions

Before commencing any experimental work, it is imperative to recognize the inherent hazards of sulfonyl chlorides. Related compounds are classified as corrosive, causing severe skin burns and eye damage, and may cause respiratory irritation.[10][11][12]

-

Personal Protective Equipment (PPE): Always use a full-face shield, chemical-resistant gloves, and a flame-retardant lab coat. All manipulations should be performed within a certified chemical fume hood.

-

Material Incompatibility: Avoid contact with water and other nucleophiles (e.g., alcohols, amines) outside of controlled reaction conditions, as vigorous, exothermic reactions can occur.[13]

-

Emergency Preparedness: Ensure an appropriate spill kit and emergency shower/eyewash station are immediately accessible.

Methodology 1: Enthalpy of Formation (ΔHf°) via Reaction Calorimetry

Causality & Rationale: The standard enthalpy of formation of a complex molecule is rarely measured directly. Instead, we employ reaction calorimetry to measure the enthalpy of a well-defined reaction (ΔHrxn) involving the target compound.[14] By choosing a reaction where the ΔHf° of all other reactants and products are known, we can calculate the target's ΔHf° using Hess's Law. The hydrolysis of the sulfonyl chloride group is a suitable and highly exothermic reaction for this purpose.

ΔHf° (Target) = ΣΔHf° (Products) - ΣΔHf° (Reactants) - ΔHrxn

The workflow involves precise measurement of the heat evolved when a known quantity of the sulfonyl chloride is reacted with a large excess of a basic aqueous solution in a reaction calorimeter.

Experimental Protocol: Heat Flow Calorimetry (HFC) of Hydrolysis

-

System Calibration: Calibrate the reaction calorimeter (e.g., a Mettler-Toledo RC1e or similar) to determine the overall heat transfer coefficient (UA). This is a critical self-validating step, typically done by introducing a known electrical heat pulse and measuring the system's response.[14]

-

Reactor Charging: Charge the reactor with a precisely known mass of a standardized aqueous base solution (e.g., 1 M NaOH). Allow the system to reach thermal equilibrium at the desired starting temperature (e.g., 25 °C).

-

Sample Preparation: In an inert atmosphere (glove box), accurately weigh approximately 1-5 g of this compound into a sealed injection vessel.

-

Dosing and Data Acquisition: Begin stirring the reactor contents at a constant rate (e.g., 300 RPM). Initiate data logging. Dose the sulfonyl chloride into the reactor over a controlled period (e.g., 30 minutes) to manage the rate of heat evolution.

-

Post-Dosing Equilibrium: Continue stirring and data acquisition after the addition is complete to ensure the reaction has gone to completion and the system has returned to a stable thermal baseline.

-

Data Analysis: Integrate the heat flow curve over time to determine the total heat evolved (Q). The enthalpy of reaction (ΔHrxn) is calculated by dividing Q by the number of moles of the sulfonyl chloride added.

Workflow Visualization

Caption: Workflow for ΔHf° Determination via Reaction Calorimetry.

Methodology 2: Heat Capacity (Cp) and Thermal Stability via Differential Scanning Calorimetry (DSC)

Causality & Rationale: DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[15] This allows for the precise determination of Cp and the detection of thermal events like decomposition. For Cp, we use a comparative method against a known standard (sapphire). For thermal stability, we perform a temperature ramp to identify the exothermic decomposition onset temperature (Tonset), which is a critical parameter for process safety.

Experimental Protocol: DSC Analysis

-

Sample Preparation: In an inert atmosphere, hermetically seal 5-10 mg of this compound into a high-pressure gold-plated or stainless steel crucible to contain any pressure generated during decomposition. Prepare an identical empty crucible to serve as the reference.

-

Heat Capacity (Cp) Determination (ASTM E1269):

-

Step A (Baseline): Place the empty sample and reference crucibles in the DSC cell. Run a temperature program (e.g., heat-cool-heat cycle from 0 °C to 100 °C at 10 °C/min) to obtain the baseline heat flow.

-

Step B (Standard): Place a sapphire standard of known mass in the sample crucible and repeat the exact same temperature program.

-

Step C (Sample): Replace the sapphire standard with the sealed sample crucible and repeat the temperature program a final time.

-

Analysis: The Cp of the sample is calculated at each temperature by comparing the heat flow signals of the sample, standard, and baseline runs.

-

-

Thermal Stability Determination:

-

Step A (Ramp): Using a freshly prepared sample, place the sealed crucible and empty reference in the DSC cell.

-

Step B (Program): Heat the sample at a constant rate (e.g., 2-5 °C/min) from ambient temperature to a high final temperature (e.g., 350 °C). A slow heating rate provides higher resolution for the onset temperature.

-

Analysis: Examine the resulting thermogram for any sharp exothermic deviations from the baseline. The extrapolated onset temperature (Tonset) is determined as the intersection of the baseline with the tangent of the exotherm's leading edge. The total energy of decomposition (ΔHd) is found by integrating the area of the exothermic peak.

-

Workflow Visualization

Caption: DSC Analysis Workflow for C_p and Thermal Stability.

Computational Prediction of Thermochemical Properties

Causality & Rationale: When experimental data is unavailable or difficult to acquire, high-level ab initio quantum chemical calculations provide a reliable and accurate alternative for determining gas-phase thermochemical properties.[16] For organosulfur compounds, composite methods like CBS-QB3 or G4 theory are known to yield results within "chemical accuracy" (typically ±1 kcal/mol) when benchmarked against experimental data.[17][18] The workflow involves finding the molecule's lowest energy conformation and then using a series of high-level energy calculations to determine its enthalpy.

Computational Protocol: Ab Initio Calculation

-

Conformational Search: Perform a conformational search to locate the lowest energy geometry (global minimum) of this compound.

-

Geometry Optimization: Optimize the geometry of the lowest-energy conformer using a reliable Density Functional Theory (DFT) method, such as B3LYP with a triple-zeta basis set like cc-pVTZ.[17][18]

-

Vibrational Frequency Calculation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

-

High-Accuracy Single-Point Energy: Using the optimized geometry, perform a single-point energy calculation using a high-level composite method (e.g., CBS-QB3). This method approximates a very high-level calculation through a series of smaller, more manageable steps.[17]

-

Enthalpy of Formation Calculation: Calculate the standard enthalpy of formation (ΔHf°) using an atomization reaction or a more robust isodesmic reaction scheme. Isodesmic reactions, which conserve the number and types of chemical bonds, benefit from significant error cancellation and typically yield more accurate results.

Workflow Visualization

Caption: Computational Thermochemistry Workflow.

Conclusion

The thermochemical characterization of this compound is a non-negotiable prerequisite for its safe handling, storage, and use in process development. While published data is not currently available, a robust and reliable pathway to this information exists through the diligent application of established scientific methodologies. This guide provides the necessary framework, combining the empirical accuracy of reaction calorimetry and differential scanning calorimetry with the predictive power of high-level computational chemistry. By following these protocols, researchers can generate the critical data needed to perform comprehensive hazard analyses, ensuring that innovation in the laboratory translates to safe and scalable chemical processes in development and manufacturing.

References

- Smolecule. (n.d.). Buy 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | 1342017-76-8.

-

PubChem. (n.d.). 2-Methoxyethane-1-sulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxyethane-1-sulfonyl chloride - Safety and Hazards. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

ACS Publications. (2004). Thermochemistry of Small Organosulfur Compounds from ab Initio Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Dow Chemical Company. (2022). Reactive Chemicals Program & Calorimetry at Dow. Purdue University. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]

-

ACS Omega. (2024). Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species. Retrieved from [Link]

-

ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Online Learning College. (2022). Understanding Calorimetry Experiments In Neutralisation Reactions. Retrieved from [Link]

-

Frontiers. (2023). Temperature-dependent compatibility study on halide solid-state electrolytes in solid-state batteries. Retrieved from [Link]

-

Syrris. (n.d.). Information on the Reaction Calorimetry application. Retrieved from [Link]

-

Syrris. (2018). An Introduction to Reaction Calorimetry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-TRIMETHYLSILYLETHANESULFONYL CHLORIDE (SES-Cl). Retrieved from [Link]

-

PubChem. (n.d.). Ethanesulfonyl chloride. Retrieved from [Link]

-

ACS Publications. (2023). New Approach for Measuring the Specific Heat Capacity of Reactive Adsorbents Using Calorimetry. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C5H11ClO4S) [pubchemlite.lcsb.uni.lu]

- 2. chembk.com [chembk.com]

- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. engineering.purdue.edu [engineering.purdue.edu]

- 7. orgsyn.org [orgsyn.org]

- 8. Buy 2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride | 1342017-76-8 [smolecule.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Methoxyethane-1-sulfonyl chloride | C3H7ClO3S | CID 13480221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fishersci.com [fishersci.com]

- 13. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. syrris.com [syrris.com]

- 15. Frontiers | Temperature-dependent compatibility study on halide solid-state electrolytes in solid-state batteries [frontiersin.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Utilization of 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride as a Versatile Sulfonating Agent

Introduction: Unveiling the Potential of a Unique Sulfonating Agent

In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone of therapeutic agent design. Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of an amide, engage in crucial hydrogen bonding interactions with biological targets, and modulate the physicochemical properties of a molecule.[1] The selection of the appropriate sulfonating agent is therefore a critical decision in the synthetic workflow. 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride, hereafter referred to as MEE-SO₂Cl, has emerged as a valuable reagent for the introduction of the 2-(2-methoxyethoxy)ethylsulfonyl moiety. This unique polyethylene glycol (PEG)-like side chain can enhance aqueous solubility, improve pharmacokinetic profiles, and provide a flexible linker for further molecular elaboration.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of MEE-SO₂Cl. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for the sulfonylation of common nucleophiles, and offer insights into reaction optimization and troubleshooting.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is paramount for its safe and effective handling.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁ClO₄S | [2] |

| Molecular Weight | 202.66 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | ~192 °C | [5] |

| Density | ~1.357 g/cm³ | [5] |

Mechanistic Insights: The Rationale Behind the Protocol

The utility of MEE-SO₂Cl as a sulfonating agent lies in the electrophilicity of the sulfur atom within the sulfonyl chloride group. The reaction proceeds via a nucleophilic substitution at the sulfur center.[6] While the precise mechanism can be complex and substrate-dependent, it generally follows an addition-elimination pathway.[6]

The nucleophile, typically an amine or an alcohol, attacks the electrophilic sulfur atom, leading to a transient trigonal bipyramidal intermediate.[6] The chloride ion is subsequently expelled as a leaving group, and a proton is lost from the nucleophile (often facilitated by a base) to yield the stable sulfonamide or sulfonate ester, respectively.

The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7]

Core Protocol: Sulfonylation of a Primary Amine with MEE-SO₂Cl

This protocol provides a robust starting point for the synthesis of sulfonamides using MEE-SO₂Cl. The reaction conditions are generally applicable to a wide range of primary and secondary amines.

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| Primary Amine | ≥98% | Various | - |

| This compound | ≥97% | Various | Store under inert gas |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Various | Use a dry solvent |

| Triethylamine (Et₃N) or Pyridine | ≥99% | Various | Freshly distilled recommended |

| Hydrochloric Acid (1 M aq.) | - | Various | For work-up |

| Saturated Sodium Bicarbonate (aq.) | - | Various | For work-up |

| Brine (Saturated NaCl aq.) | - | Various | For work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | Various | For drying |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).

-

Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

-

Base Addition: Add triethylamine (1.2-1.5 equivalents) or pyridine (2.0 equivalents) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes. A mild exotherm may be observed.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude sulfonamide.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, or by recrystallization.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. PubChemLite - this compound (C5H11ClO4S) [pubchemlite.lcsb.uni.lu]

- 3. chembk.com [chembk.com]

- 4. nj.gov [nj.gov]

- 5. 2-Methoxy-1-ethanesulfonyl Chloride | 51517-01-2 [chemicalbook.com]

- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 2-(2-Methoxyethoxy)ethane-1-sulfonyl Chloride for the Synthesis of Novel Sulfonamides

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2] The strategic derivatization of the sulfonamide moiety is a key approach to modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the use of 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride, a versatile building block for introducing a flexible, hydrophilic tail into novel sulfonamide-based drug candidates. We present its chemical properties, discuss the strategic advantages conferred by the 2-(2-methoxyethoxy)ethyl group, and provide a robust, step-by-step protocol for its reaction with primary and secondary amines. Furthermore, we offer guidance on reaction optimization, troubleshooting, and characterization of the resulting novel sulfonamides.

Introduction: The Enduring Importance of the Sulfonamide Moiety

Since the discovery of the sulfa drugs, the sulfonamide group has proven to be a privileged scaffold in drug design.[1] Its utility extends far beyond its original antibacterial applications, with sulfonamide-containing molecules acting as diuretics, anticonvulsants, and inhibitors for targets such as carbonic anhydrases, proteases, and kinases. The sulfonamide group's synthetic accessibility and its ability to act as a hydrogen bond donor and acceptor make it a highly attractive functional group for establishing strong interactions with biological targets.[3]

However, a significant challenge in drug discovery is the optimization of physicochemical properties, particularly aqueous solubility and membrane permeability. The introduction of carefully selected substituents is the primary method for fine-tuning these characteristics. This compound offers a unique opportunity to append a short, flexible polyethylene glycol (PEG)-like chain, which can significantly influence a molecule's properties.

This guide provides the necessary technical details to leverage this reagent effectively, enabling the synthesis of diverse sulfonamide libraries with potentially enhanced drug-like properties.

Reagent Profile: this compound

This compound is a reactive chemical intermediate designed for the straightforward synthesis of sulfonamides. Its properties and safe handling are critical for successful application.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClO₃S | PubChem[4] |

| Molecular Weight | 186.66 g/mol | PubChem[4] |

| CAS Number | 101479-70-3 (similar structure) | Note: Exact CAS for this specific isomer can vary; researchers should verify with their supplier. A related structure is 2-Methoxyethane-1-sulfonyl chloride (CAS 51517-01-2).[4] |

| Appearance | Colorless to pale yellow liquid | Typical for sulfonyl chlorides |

| Reactivity | Highly reactive towards nucleophiles; moisture sensitive | General Chemical Knowledge |

Safety and Handling

As with most sulfonyl chlorides, this reagent is corrosive and a lachrymator. It reacts with water, including atmospheric moisture, to produce hydrochloric acid and the corresponding sulfonic acid.

-

Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.[4]

-

Precautionary Measures: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[5]

Strategic Rationale: The Advantage of the 2-(2-Methoxyethoxy)ethyl Moiety

The choice of the R-group on the sulfonyl chloride is a critical decision in medicinal chemistry. The 2-(2-methoxyethoxy)ethyl substituent is not merely a linker but a functional component designed to impart favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Enhanced Aqueous Solubility: The two ether oxygen atoms can act as hydrogen bond acceptors, which can disrupt the crystal lattice of the solid material and improve solvation in aqueous media. This is a crucial parameter for achieving sufficient bioavailability for oral administration.[6]

-

Modulated Lipophilicity: While alkyl groups increase lipophilicity, the embedded ether linkages introduce polarity. This balance allows for fine-tuning the octanol-water partition coefficient (LogP), a key predictor of a drug's ability to cross cell membranes without being excessively retained in fatty tissues.[7]

-

Conformational Flexibility: The rotatable bonds of the ethylene glycol-like chain provide conformational flexibility. This allows the sulfonamide to adopt a lower-energy conformation when binding to a protein target, potentially increasing binding affinity.

-

Vector for Further Modification: The terminal methoxy group can be envisioned as a placeholder for a longer PEG chain or other functional groups in more advanced designs, offering a platform for developing PROTACs or other targeted therapeutics.

Figure 1: Structural features of the 2-(2-methoxyethoxy)ethyl moiety.

Experimental Protocol: General Synthesis of Novel Sulfonamides

This protocol describes a general method for the coupling of this compound with a generic primary or secondary amine. This procedure should be adapted based on the specific reactivity and properties of the amine substrate.

Reaction Scheme

R¹R²NH + ClSO₂(CH₂)₂O(CH₂)₂OCH₃ --[Base]--> R¹R²NSO₂(CH₂)₂O(CH₂)₂OCH₃ + Base·HCl

Where R¹ = H, Alkyl, Aryl; R² = Alkyl, Aryl

Materials and Reagents

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq) or Pyridine (can be used as base and solvent)

-

Nitrogen or Argon gas supply

-

Round-bottom flasks, magnetic stirrer, and stir bars

-

Ice/water bath

-

Standard workup reagents: 1M HCl(aq), saturated NaHCO₃(aq), saturated NaCl(aq) (brine), anhydrous MgSO₄ or Na₂SO₄

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

TLC plates (e.g., silica gel 60 F₂₅₄)

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the amine (1.2 eq).

-

Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

-

Cool the solution to 0 °C using an ice/water bath.

-

Rationale: An inert atmosphere prevents the sulfonyl chloride from reacting with moisture. Cooling the reaction controls the initial exotherm upon addition of the base and sulfonyl chloride, minimizing side reactions.[2]

-

-

Base Addition:

-

Slowly add the tertiary amine base (e.g., TEA, 1.5 eq) to the stirred amine solution at 0 °C.

-

Rationale: The base is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[2] An excess is used to ensure the reaction goes to completion.

-

-

Sulfonyl Chloride Addition:

-

Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM in a separate dry vessel.

-

Add the sulfonyl chloride solution dropwise to the cold, stirred amine/base mixture over 10-15 minutes using a syringe or dropping funnel.

-

Rationale: Slow, dropwise addition is crucial to maintain a low temperature and prevent the formation of undesired byproducts, such as the double sulfonylation of a primary amine.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Let the reaction proceed for 2-16 hours, monitoring its progress by TLC.

-

Monitoring via TLC: Spot the reaction mixture against the starting amine and sulfonyl chloride (co-spot is recommended). The disappearance of the limiting reagent (typically the sulfonyl chloride) and the appearance of a new, typically less polar spot, indicates product formation.

-

-

Workup and Extraction:

-

Once the reaction is complete, quench by adding deionized water.

-

Transfer the mixture to a separatory funnel. Dilute with additional DCM if necessary.

-

Wash the organic layer sequentially with:

-

1M HCl (to remove excess amine and base).

-

Saturated NaHCO₃ (to remove any unreacted sulfonyl chloride and acidic byproducts).

-

Saturated NaCl (brine) (to remove residual water).

-

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification and Characterization:

-

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.[8]

-

Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be effective.[9]

-

Self-Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure.

-

Mass Spectrometry (e.g., LC-MS): To confirm the molecular weight.

-

FTIR: To observe the characteristic S=O stretches of the sulfonamide group (~1350 and 1160 cm⁻¹).

-

-

Figure 2: General experimental workflow for sulfonamide synthesis.

Optimization and Troubleshooting

The success of the sulfonylation reaction can vary depending on the amine substrate. The following table provides starting points for optimization, and the subsequent section addresses common issues.

Recommended Reaction Conditions

| Amine Type | Nucleophilicity | Recommended Base | Solvent | Common Challenges |

| Primary Aliphatic | High | TEA | DCM | Potential for bis-sulfonylation. Use 1.0 eq of amine. |

| Secondary Aliphatic | Moderate-High | TEA / DIPEA | DCM, THF | Steric hindrance can slow the reaction. |

| Primary Aromatic (Anilines) | Low | Pyridine / DIPEA | THF, Dioxane | May require heating (40-60 °C) and longer reaction times. |

| Heterocyclic Amines | Variable | DIPEA / Pyridine | DCM, THF | Reactivity is highly dependent on the heterocycle.[10] |

Troubleshooting Common Issues

-

Problem: No reaction or very low conversion.

-

Cause: The amine may be a poor nucleophile (e.g., electron-deficient anilines) or sterically hindered.

-

Solution: Switch to a stronger, non-nucleophilic base like DIPEA. Consider a more polar solvent like THF or gentle heating. Increase the reaction time.

-

-

Problem: Formation of multiple products.

-

Cause: For primary amines, bis-sulfonylation can occur if excess sulfonyl chloride is present locally.

-

Solution: Ensure slow, controlled addition of the sulfonyl chloride. Use the amine as the excess reagent (e.g., 1.2 eq) to favor monosubstitution.

-

-

Problem: Difficult purification.

-

Cause: The product may be an oil or have similar polarity to starting materials.

-